3,3,3-Trifluoro-2-(N'-phenyl-hydrazino)-2-propionylamino-propionic acid methyl ester
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Overview
Description
Methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate is a complex organic compound that features a trifluoromethyl group, a phenylhydrazine moiety, and a propanamidopropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Hydrazine Intermediate: The reaction between phenylhydrazine and an appropriate precursor, such as an ester or an amide, under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Propanamidopropanoate Backbone: This can be achieved through esterification or amidation reactions, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylhydrazine moiety may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-[(pyrimidin-2-yl)amino]propanoate
- Methyl 3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]-2-(2-phenylhydrazin-1-yl)propanoate
Uniqueness
Methyl 3,3,3-trifluoro-2-(2-phenylhydrazin-1-yl)-2-propanamidopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenylhydrazine moiety provides potential for redox activity and interactions with biomolecules.
Properties
Molecular Formula |
C13H16F3N3O3 |
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Molecular Weight |
319.28 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-(2-phenylhydrazinyl)-2-(propanoylamino)propanoate |
InChI |
InChI=1S/C13H16F3N3O3/c1-3-10(20)17-12(11(21)22-2,13(14,15)16)19-18-9-7-5-4-6-8-9/h4-8,18-19H,3H2,1-2H3,(H,17,20) |
InChI Key |
OICDDDILILKJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OC)(C(F)(F)F)NNC1=CC=CC=C1 |
Origin of Product |
United States |
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